(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides or sulfonic acids.
Formation of the Benzamide Moiety: This involves the reaction of aniline derivatives with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
cis-2,6-Dimethylmorpholine: A versatile intermediate used in pharmaceutical synthesis.
Ethyl 3-(2,6-dimethylmorpholino)propionate: Another compound with a morpholine ring, used in early discovery research.
Uniqueness
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)18-8-5-16(6-9-18)21(26)23-22-24(3)19-10-7-17(29-4)11-20(19)31-22/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLIFCKOZNJCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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